molecular formula C14H18N2OS B1373730 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one CAS No. 32533-11-2

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one

Cat. No. B1373730
CAS RN: 32533-11-2
M. Wt: 262.37 g/mol
InChI Key: NSPQYHCLAIRMCN-UHFFFAOYSA-N
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Description

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one is a compound that has been synthesized and investigated for its anti-ulcer activity . It is part of a series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one .


Synthesis Analysis

The synthesis of this compound involves a one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux using a Dean–Stark trap to remove water . The course of the reaction was monitored by chromatography–mass-spectrometry .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C14H18N2OS . The InChI code for this compound is 1S/C14H18N2OS/c17-13-11-18-14 (15-13)6-8-16 (9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2, (H,15,17) .


Physical And Chemical Properties Analysis

The compound this compound is a solid with a melting point of 168 - 170°C . Its molecular weight is 262.38 .

Scientific Research Applications

Pharmacological Potential

8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one, as a part of the 1,3,4-thiadiazole and oxadiazole heterocycles, holds significant pharmacological potential. These heterocycles have been recognized as key pharmacophore scaffolds due to their versatility in chemical modification and diverse pharmacological activities. Such heterocyclic systems have been identified as main structural components of biological agents with a wide range of activities including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. The combination of these heterocycles with various other structures has often led to a synergistic effect in pharmacological activity. These findings underline the importance of these heterocycles in medicinal chemistry, positioning them as crucial elements for the development of new drug-like molecules (Lelyukh, 2019).

Antimicrobial Applications

Compounds like benzofuran and its derivatives, including structures similar to this compound, have been extensively studied due to their wide range of biological and pharmacological applications. Benzofuran structures have been utilized in treating skin diseases like cancer or psoriasis and are considered privileged structures in drug discovery, especially for antimicrobial agents. Their unique structural features and biological activities make them suitable candidates for the development of new antimicrobial agents targeting clinically approved targets. These findings emphasize the need for ongoing research to explore the full therapeutic potential of benzofuran-based compounds and similar heterocycles for the treatment of microbial diseases (Hiremathad et al., 2015).

Future Directions

The future directions for the research on 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one could involve further investigation of its anti-ulcer activity and potential use as a therapeutic agent . Additionally, the influence of the N-substituent on the anti-ulcer activity could be explored .

Mechanism of Action

Target of Action

The primary target of 8-Benzyl-1-thia-4,8-diazaspiro[4It has been found to possess anti-ulcer activity comparable with that of omeprazole , suggesting it may interact with similar targets involved in gastric acid secretion.

Mode of Action

The exact mode of action of 8-Benzyl-1-thia-4,8-diazaspiro[4Given its anti-ulcer activity , it can be inferred that it may interact with its targets to modulate gastric acid secretion, similar to omeprazole

Biochemical Pathways

The specific biochemical pathways affected by 8-Benzyl-1-thia-4,8-diazaspiro[4Based on its anti-ulcer activity , it can be inferred that it may influence pathways related to gastric acid secretion and ulcer formation

Result of Action

The molecular and cellular effects of 8-Benzyl-1-thia-4,8-diazaspiro[4It has been found to possess anti-ulcer activity , suggesting it may exert protective effects on the gastric mucosa

properties

IUPAC Name

8-benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2OS/c17-13-11-18-14(15-13)6-8-16(9-7-14)10-12-4-2-1-3-5-12/h1-5H,6-11H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSPQYHCLAIRMCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)CS2)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50678879
Record name 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32533-11-2
Record name 8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50678879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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